BChE-IN-19
Description
Cholinesterase Enzyme Family and Functional Distinction from Acetylcholinesterase (AChE)
The cholinesterase enzyme family consists primarily of two members: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). encyclopedia.pubwikipedia.orgnih.gov Both enzymes catalyze the hydrolysis of choline-based esters, but they exhibit distinct substrate preferences. AChE preferentially hydrolyzes acetylcholine (B1216132) (ACh) more rapidly, and its primary location is at chemical synapses, where it is crucial for quickly breaking down ACh to allow cholinergic neurons to return to a resting state after activation. wikipedia.orgnih.gov This rapid hydrolysis is essential for the proper functioning of neuromuscular junctions and other cholinergic synapses. encyclopedia.pubwikipedia.org
In contrast, BChE hydrolyzes butyrylcholine (B1668140) more efficiently than acetylcholine and possesses a broader substrate specificity, enabling it to hydrolyze a variety of choline (B1196258) esters, including certain drugs and toxins. wikipedia.orgpatsnap.comresearchgate.nettaylorandfrancis.com While BChE can hydrolyze acetylcholine, it does so at a much slower rate than AChE. patsnap.com BChE is predominantly found in the blood plasma, liver, and other tissues, including the brain, kidneys, intestine, lungs, heart, and skin. arborassays.commedscidiscovery.comnih.gov Structurally, BChE and AChE share significant similarity, with approximately 65% sequence homology and similar active site gorges, although BChE generally has a larger binding pocket volume. encyclopedia.pubnih.gov
Physiological and Pathophysiological Relevance of BChE
Despite being historically considered an enzyme with no specific physiological role, accumulating evidence highlights the involvement of BChE in a range of physiological and pathophysiological processes. medscidiscovery.comnih.govmedscidiscovery.com
Modulation of Cholinergic Transmission and Compensation Mechanisms
While AChE is the primary enzyme responsible for regulating cholinergic neurotransmission at synapses, BChE can play a supportive or compensatory role, particularly when AChE activity is compromised. medscidiscovery.comencyclopedia.pubpatsnap.com BChE can hydrolyze acetylcholine, and studies in mice have shown that BChE can compensate for AChE activity when cholinergic compounds inhibit AChE. medscidiscovery.com This suggests that BChE can contribute to maintaining cholinergic tone under certain conditions. Furthermore, BChE is expressed in distinct populations of neurons and is considered a co-regulator of cholinergic neurotransmission. encyclopedia.pubmdpi.com The manipulation of the activities of ACh hydrolyzing enzymes, including selective BChE inhibition, is considered important for improving ACh availability in various neuropathologies. mdpi.com
Involvement in Inflammatory Processes and Cholinergic Anti-inflammatory Pathways
Recent studies suggest that BChE plays a significant role in inflammation, primarily through its involvement in the cholinergic anti-inflammatory pathway. medscidiscovery.commedscidiscovery.com This pathway, regulated by acetylcholine, is crucial in modulating immune responses. medscidiscovery.commedscidiscovery.comelsevier.es Elevated activity of both AChE and BChE can lead to increased hydrolysis and diminished concentrations of acetylcholine, potentially triggering or perpetuating systemic inflammation. medscidiscovery.comelsevier.es Conversely, a reduction in peripheral BChE may indicate a compensatory upregulation of the cholinergic anti-inflammatory pathway in response to increased systemic inflammation. ucl.ac.uk Studies have shown associations between BChE activity and inflammatory markers, suggesting its potential as a biomarker for monitoring inflammation. medscidiscovery.commedscidiscovery.comelsevier.es Activation of the central cholinergic anti-inflammatory pathway, potentially through inhibiting enzymes like BChE, has been shown to reduce pro-inflammatory cytokine release. ucl.ac.uk
Role in Metabolism and Peptide Hydrolysis (e.g., Ghrelin)
BChE is involved in metabolic processes, including lipid and ghrelin metabolism. nih.govresearchgate.netresearchgate.netfrontiersin.org Notably, BChE has been found to hydrolyze ghrelin, often referred to as the "hunger hormone," which plays a crucial role in regulating appetite and energy balance. nih.govresearchgate.netresearchgate.netontosight.aijst.go.jp BChE cleaves the octanoyl group from acyl ghrelin, converting it to the less active des-acyl ghrelin. nih.govresearchgate.netontosight.ai This hydrolysis affects circulating ghrelin levels and has consequences for weight gain and fat metabolism. nih.govresearchgate.net Studies in mice have shown that BChE hydrolysis of ghrelin strongly affects weight gain and fat metabolism. researchgate.net Furthermore, BChE is involved in the metabolic cleavage of ghrelin, and the breakdown of ghrelin is linked to cellular proliferation and adipogenesis, indicating a role for BChE in obesity development and progression. researchgate.net
Detoxification Functions
A well-recognized function of BChE is its role in the detoxification of various exogenous and endogenous compounds, including drugs and toxins. nih.govnih.govmedscidiscovery.comresearchgate.netresearchgate.netfrontiersin.orgplos.orgmdpi.commdpi.com BChE is particularly important in metabolizing ester-containing drugs such as succinylcholine (B1214915) and mivacurium, which are muscle relaxants used in anesthesia. nih.govnih.govtaylorandfrancis.com Genetic variants of BChE with reduced activity can lead to prolonged apnea (B1277953) after the administration of these drugs. nih.gov BChE also acts as a bioscavenger for organophosphate and carbamate (B1207046) inhibitors, which are potent cholinesterase inhibitors found in pesticides and nerve agents. researchgate.netfrontiersin.orgplos.orgmdpi.comacs.org By binding to these toxicants, BChE can prevent them from reaching and inhibiting AChE at nerve synapses, thus offering a protective effect. patsnap.complos.orgacs.org BChE is also involved in the metabolism of other compounds like cocaine and acetylsalicylic acid. nih.govresearchgate.netcitius.technology
Rationale for Researching Selective BChE Inhibition in Biological Contexts
The multifaceted roles of BChE in biological systems provide a strong rationale for researching selective BChE inhibition. Given its involvement in modulating cholinergic transmission, particularly as a compensatory mechanism, selective BChE inhibitors are being explored for conditions characterized by cholinergic deficits, such as Alzheimer's disease (AD). patsnap.commdpi.comnih.gov In the progression of AD, while AChE activity may decrease, BChE activity has been observed to increase, suggesting that inhibiting BChE could help restore acetylcholine levels and improve cognitive function, potentially offering benefits beyond those provided by AChE inhibitors alone. patsnap.comcitius.technologymdpi.comnih.gov Selective BChE inhibition may also offer advantages by potentially avoiding some of the peripheral side effects associated with non-selective or primarily AChE inhibitors. mdpi.comnih.gov
Furthermore, the involvement of BChE in inflammation and metabolic processes like ghrelin hydrolysis suggests that selective BChE inhibition could be a therapeutic target for inflammatory disorders and metabolic diseases. medscidiscovery.commedscidiscovery.comresearchgate.net Its role in detoxifying organophosphates and carbamates also highlights the importance of understanding BChE inhibition in the context of toxicology and the development of countermeasures. frontiersin.orgplos.orgmdpi.comacs.org Research into selective BChE inhibitors aims to develop compounds that can precisely target BChE activity to leverage its physiological roles for therapeutic benefit or to understand its contribution to various pathological states. nih.govirb.hrfrontiersin.orgimi.hr The development of selective inhibitors is challenging due to the structural similarity between AChE and BChE, necessitating careful design and evaluation. nih.govfrontiersin.org
| Enzyme | Primary Location | Primary Substrate Preference | Main Physiological Role |
| Acetylcholinesterase (AChE) | Chemical synapses, Red blood cells | Acetylcholine | Termination of cholinergic neurotransmission |
| Butyrylcholinesterase (BChE) | Plasma, Liver, Brain, other tissues | Butyrylcholine, various esters | Detoxification, Ghrelin hydrolysis, Modulation of cholinergic transmission, Inflammation |
| Biological Process | Role of BChE |
| Cholinergic Transmission | Co-regulator, compensatory role when AChE is inhibited |
| Inflammation | Involvement in cholinergic anti-inflammatory pathway, potential biomarker |
| Metabolism | Hydrolysis of ghrelin, involvement in lipid metabolism |
| Detoxification | Hydrolysis of drugs (e.g., succinylcholine), scavenging of organophosphates |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H31NO5 |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
5,6-dimethoxy-2-[[4-(3-morpholin-4-ylpropoxy)phenyl]methyl]-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C25H31NO5/c1-28-23-16-19-15-20(25(27)22(19)17-24(23)29-2)14-18-4-6-21(7-5-18)31-11-3-8-26-9-12-30-13-10-26/h4-7,16-17,20H,3,8-15H2,1-2H3 |
InChI Key |
DHFFQIOEJYUOJD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(C2=O)CC3=CC=C(C=C3)OCCCN4CCOCC4)OC |
Origin of Product |
United States |
Rational Design and Synthesis of Novel Bche Inhibitors E.g., Exemplified by Compound 19 in Specific Research Series
Computational Methodologies for Inhibitor Design
Computational approaches are integral to the modern drug discovery process, enabling the efficient screening of large chemical libraries, prediction of binding affinities, and understanding of molecular interactions. These methodologies significantly reduce the time and cost associated with identifying promising lead compounds for BChE inhibition.
Virtual Screening Strategies
Virtual screening (VS) is a computational technique used to search large databases of chemical compounds to identify potential drug candidates based on their likelihood of binding to a target protein, such as BChE researchgate.netnih.govnih.gov. Pharmacophore models, representing the essential features for ligand binding, are often used as 3D queries in virtual screening to identify novel scaffolds with potential inhibitory activity researchgate.netnih.govnih.gov. Compounds identified through virtual screening are then typically subjected to further computational and experimental validation researchgate.netnih.gov. For instance, validated pharmacophore hypotheses have been utilized as 3D queries in virtual screening of chemical databases to retrieve novel scaffolds for BChE inhibition nih.gov. In some studies, virtual screening has been employed to discover hit compounds from pre-plated libraries or large databases, which are then further investigated using techniques like molecular docking scilit.comnih.gov.
Pharmacophore Modeling and Ligand-Based Design
Pharmacophore modeling involves identifying the critical chemical features and their spatial arrangement that are essential for a molecule to bind to a target protein and elicit a biological response researchgate.netnih.gov. Both ligand-based and structure-based pharmacophore models are employed in the design of BChE inhibitors researchgate.netnih.gov. Ligand-based models are derived from a set of known active compounds, identifying common features despite structural diversity researchgate.net. Structure-based models, on the other hand, consider the binding site of the enzyme researchgate.net. These models are validated using various techniques to ensure their reliability in identifying novel inhibitors researchgate.netnih.gov. Well-validated pharmacophore hypotheses serve as 3D queries for virtual screening researchgate.netnih.gov. Studies have utilized ligand-based pharmacophore modeling to identify critical chemical features of BChE inhibitors, employing techniques like 3D QSAR Pharmacophore Generation researchgate.net.
Molecular Docking and Binding Pose Prediction
Molecular docking is a computational technique used to predict the optimal orientation (binding pose) of a small molecule (ligand) within the active site of a protein (receptor), and to estimate the binding affinity between the two molecules tandfonline.comuni-freiburg.demdpi.commdpi.comacs.orgmdpi.comresearchgate.net. This method is crucial for understanding the molecular interactions between potential inhibitors and BChE, such as hydrogen bonds and π-π interactions mdpi.comfrontiersin.org. Molecular docking studies are frequently applied to compounds selected from virtual screening to determine their optimal orientation in the BChE active site researchgate.netnih.gov. For example, molecular docking has been used to explore the putative binding modes of compounds with inhibitory activities towards BChE researchgate.net. In one study involving biphenyl/bibenzyl derivatives, molecular docking was performed to investigate the interactions between "Compound 19" and the active site cavity of BChE, confirming its capability to bind mdpi.com. The results of docking studies can reveal the different types of interactions and the specific residues involved in the binding of a compound to the enzyme mdpi.com.
Molecular Dynamics Simulations for Complex Stability and Dynamics
Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into the stability of protein-ligand complexes and the dynamic nature of the enzyme's active site wikipedia.orgtandfonline.commdpi.comresearchgate.netresearchgate.net. MD simulations can reveal how inhibitors access the binding subsites within the catalytic cavity of BChE, considering the flexibility of regions like the omega loop (Ω-loop) encyclopedia.pubnih.gov. These simulations help evaluate the stability of the complexes formed between BChE and potential inhibitors and analyze the interactions over time mdpi.com. For instance, MD simulations have been performed to evaluate the stability of complexes and the interactions between ligands and the BChE enzyme over simulated time scales mdpi.com. Studies have also used MD simulations to analyze the detailed binding modes of representative compounds with BChE mdpi.com. The stability of the protein backbone and ligands during MD simulations is typically evaluated using metrics like root-mean-square deviation (RMSD) mdpi.comfrontiersin.org.
Transition State Modeling for Enzyme Redesign
Transition state modeling focuses on the high-energy transition states that occur during enzymatic reactions. By simulating these transition states, researchers can gain insights into the catalytic mechanism and design mutations to improve enzyme efficiency or alter substrate specificity acs.orgpnas.orgnih.govcore.ac.uk. This approach has been particularly relevant in redesigning BChE for applications like metabolizing cocaine pnas.orgcore.ac.uknih.gov. Molecular dynamics simulations have been used to simulate the transition state for the chemical reaction steps catalyzed by BChE pnas.orgnih.gov. By modeling the transition state structure, computational approaches can predict the effect of mutations on the catalytic efficiency of BChE acs.orgpnas.orgcore.ac.uk. This allows for the rational design of high-activity enzyme mutants pnas.orgcore.ac.uk.
In Silico Assessment of Genotoxicity
Detailed Research Findings and Data Tables
Research on BChE inhibitors often involves the synthesis of a series of compounds and their evaluation for inhibitory activity (measured by IC50 values). Computational methods guide the design and help explain the observed biological activity.
In one series of biphenyl/bibenzyl derivatives, "Compound 19" demonstrated potent inhibition against AChE (IC50 = 0.096 µM) and moderate inhibition against BuChE (IC50 = 1.25 µM) mdpi.com. Molecular docking studies for this compound revealed its binding within the active-site cavity of both enzymes, interacting with various residues mdpi.com.
Another study investigating coumarin-organophosphate compounds identified "compound 19" as having a stronger inhibitory effect on BChE (IC50 = 0.363 μM) compared to a related compound in the series tandfonline.com.
In a series of pyrimidine (B1678525) and pyridine (B92270) carbamate (B1207046) derivatives, compounds, including those labeled 16-19, were evaluated for their inhibition of cholinesterase activities mdpi.com. The carbamate derivatives generally showed better inhibition of both cholinesterases compared to corresponding amide compounds mdpi.com.
A study on O-phosphorylated tacrine (B349632) derivatives included "compound 19," which showed a significant reduction in hepatotoxicity against HepG2 cells compared to tacrine nih.gov. Molecular docking was also performed for these phosphorus hybrids, suggesting their ability to bind to both AChE and BChE nih.gov.
The selective inhibitory effect of compounds is also assessed. In one study, compounds 8 and 18 showed much better BChE selective index (SI BChE, AChE IC50/BChE IC50 > 30) than compound 19 (SI BChE = 6) mdpi.com.
While specific data tables for "BChE-IN-19" as a single, consistently defined compound are not available across the diverse research series where "Compound 19" is mentioned, the following table summarizes inhibitory activity data for compounds labeled "Compound 19" in specific cited studies.
| Research Series Context | Compound Label | AChE IC50 (µM) | BChE IC50 (µM) | Reference |
| Biphenyl/Bibenzyl Derivatives | Compound 19 | 0.096 | 1.25 | mdpi.com |
| Coumarin-Organophosphate Compounds | Compound 19 | Not reported | 0.363 | tandfonline.com |
| O-phosphorylated Tacrine Derivatives | Compound 19 | Not reported | Not reported | nih.gov |
Note: IC50 values may vary depending on experimental conditions.
Compound Names and PubChem CIDs
Synthetic Pathways and Chemical Libraries Generation
The development of novel BChE inhibitors often involves the synthesis of diverse chemical libraries based on promising scaffolds. This process typically includes multi-step reactions to construct the core chemical structures and introduce various substituents to explore their impact on biological activity.
Development of Diverse Chemical Scaffolds
Research in the field of BChE inhibitors has explored a variety of chemical scaffolds. Among these, thienobenzo/naphtho-triazoles, oxazole (B20620) benzylamines, azole derivatives, and thiosemicarbazone derivatives have shown potential.
Studies have investigated new thienobenzo/naphtho-triazoles as BChE inhibitors. mdpi.com Naphtho-triazoles, for instance, have been explored, with specific combinations of substituents on the aryl and triazole rings influencing inhibitory activity. mdpi.com
Oxazole benzylamine (B48309) derivatives have been designed and synthesized, demonstrating selective inhibitory properties towards BChE over AChE. mdpi.comnih.gov The design often involves elongating the oxazole molecules and incorporating an NH group to enhance binding to the enzyme's active site. nih.gov Benzimidazole-based oxazole analogues have also been synthesized and evaluated as cholinesterase inhibitors. mdpi.comdntb.gov.ua
Azole derivatives, in general, have been identified as inhibitors of wildtype BChE and its mutants. researcher.life Specific examples include 1-aryl-2-(1H-imidazol-1-yl)ethanol/ethanone oxime esters. researcher.life
Thiosemicarbazone derivatives represent another class of compounds that have been synthesized and studied for their BChE inhibitory activity. ontosight.aimdpi.comresearchgate.netnih.govarabjchem.orgscienceopen.com Triazole-based thiosemicarbazone derivatives, combining features of both scaffolds, have also been synthesized and screened for their inhibitory effects on cholinesterase enzymes. mdpi.comnih.gov
Reaction Conditions and Yield Optimization
The synthesis of these diverse chemical scaffolds and their derivatives involves specific reaction conditions. For example, the synthesis of para-substituted thiosemicarbazone derivatives has been reported to involve refluxing substituted benzaldehydes with thiosemicarbazide (B42300) in the presence of acetic acid in ethanol, followed by treatment with phenacyl bromides in the presence of a base like triethylamine (B128534) in ethanol. scienceopen.com These procedures can yield the desired products in good to excellent yields. scienceopen.com Optimization of reaction conditions, including solvent, temperature, reaction time, and catalyst, is crucial to maximize yields and purity of the synthesized compounds.
Structure-Activity Relationship (SAR) and Structure-Selectivity Relationship (SSR) Studies
Structure-Activity Relationship (SAR) and Structure-Selectivity Relationship (SSR) studies are fundamental in identifying how modifications to the chemical structure of inhibitors impact their potency and selectivity towards BChE compared to AChE. These studies guide the rational design of more effective and selective compounds.
Impact of Substituent Modifications on Inhibitory Potency and Selectivity
The nature, position, and electronic effects of substituents on the core scaffold significantly influence inhibitory activity and selectivity. For instance, in triazole-based thiosemicarbazone derivatives, the substitution patterns on phenyl rings have been found to actively participate in the inhibition of both AChE and BChE. mdpi.comnih.gov Specific substitution patterns, such as di-substitutions with nitro and hydroxy groups or dichloro and nitro groups, have led to compounds with potent inhibitory effects. mdpi.comnih.gov
In benzimidazole-based thiazole (B1198619) derivatives, the number, type, electron-donating or -withdrawing effects, and position of substituents on phenyl rings are primary determinants of the SAR. nih.gov Analogues bearing electron-withdrawing groups like –CF3, –Cl, and -NO2 have demonstrated superior AChE and BChE activities in some series. x-mol.net
For para-substituted thiosemicarbazone derivatives, various substitutions on the phenyl ring impact inhibitory potency. scienceopen.com Compound 19, a para-substituted thiosemicarbazone derivative, showed potent inhibitory activity against both AChE and BChE. scienceopen.com
In oxazole benzylamine series, the tested compounds have shown binding selectivity for BChE over AChE, particularly for trans-amino-arylethenyl-oxazole derivatives. nih.gov
Identification of Key Structural Motifs for BChE Affinity
SAR and molecular docking studies help identify key structural motifs and interactions crucial for BChE affinity and selectivity. The differences in the active site gorges of BChE and AChE, particularly the more open and flexible acyl-binding site in BChE, allow it to accommodate bulkier groups, influencing the binding of inhibitors. researchgate.netrsc.org
Hydrophobic interactions and hydrogen bonding with residues in the active site gorge, including the catalytic triad (B1167595) and acyl-binding site, are often critical for potent BChE inhibition. x-mol.netcsulb.edunih.gov For example, interactions with residues like His438 in the catalytic triad and glycines in the oxyanion hole have been noted. csulb.edu Hydrophobic interactions with residues in the acyl binding site are also important. csulb.edu
Molecular docking studies of active inhibitors, such as benzoxazole-based thiazolidinone hybrids, have revealed favorable protein-ligand interactions, including hydrogen bonding, π-π interactions, π-π stacking, and hydrophobic interactions, within the active sites of cholinesterases. x-mol.net Similarly, for triazole-based thiosemicarbazone derivatives, molecular docking has been used to describe binding interactions with the active sites of both enzymes. mdpi.comnih.gov
Specific structural features, such as a flexible benzyl (B1604629) type of coupled substituent in 1,3-thiazole derivatives, have been suggested to be preferred for BChE selectivity over AChE. academie-sciences.fr For carltonine-type Amaryllidaceae alkaloid derivatives, a chemical scaffold built on the 3- and 4-benzyloxy-benzylamino chemotype has led to potent BChE inhibitors. rsc.org
In the para-substituted thiosemicarbazone series, compound 19, identified as a potent BChE inhibitor, is suggested to form strong interactions, including hydrogen bonds and H-π interactions, with active site residues of the enzyme based on in silico studies. scienceopen.com
Here is a data table presenting inhibitory activity data for selected compounds, including Compound 19 from a para-substituted thiosemicarbazone series, based on the search results:
| Compound (Series) | Scaffold Type | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) | Reference |
| Compound 19 (Para-substituted thiosemicarbazone) | Thiosemicarbazone | 110.19 ± 2.32 | 145.11 ± 1.03 | scienceopen.com |
| Compound 6i (Triazole-based thiosemicarbazone) | Triazole-Thiosemicarbazone | 0.10 ± 0.050 | 0.20 ± 0.050 | mdpi.comnih.gov |
| Compound 6b (Triazole-based thiosemicarbazone) | Triazole-Thiosemicarbazone | 0.20 ± 0.10 | 0.30 ± 0.10 | mdpi.comnih.gov |
| Compound 21 (Benzimidazole-based thiazole) | Benzimidazole-Thiazole | 0.10 ± 0.05 | 0.20 ± 0.050 | nih.gov |
| Compound 16 (Benzimidazole-based thiazole) | Benzimidazole-Thiazole | 0.20 ± 0.050 | 0.50 ± 0.050 | nih.gov |
| Compound 9 (Benzimidazole-based oxazole) | Benzimidazole-Oxazole | 0.10 ± 0.050 | 0.20 ± 0.050 | mdpi.comdntb.gov.ua |
| Compound 14 (Benzimidazole-based oxazole) | Benzimidazole-Oxazole | 0.20 ± 0.050 | 0.30 ± 0.050 | mdpi.comdntb.gov.ua |
| Compound 4 (Thienobenzo/Naphtho-Triazole) | Naphtho-Triazole | Not specified | Best inhibition among series | mdpi.com |
| Compound 9 (Tetrahydroisoquinoline derivative) | Tetrahydroisoquinoline | > 50 | 2.68 ± 0.28 | nih.gov |
| Compound 23 (Tetrahydroisoquinoline derivative) | Tetrahydroisoquinoline | Not specified | Improved activity (vs 1) | nih.gov |
| Compound 28 (Carltonine derivative) | Benzyloxy-benzylamino | Not specified | 0.171 ± 0.063 | rsc.org |
| Compound 33 (Carltonine derivative) | Benzyloxy-benzylamino | Not specified | 0.167 ± 0.018 | rsc.org |
Note: IC₅₀ values are approximate and may vary depending on the specific assay conditions used in each study.
In Vitro Enzymatic and Cellular Characterization of Bche Inhibitors
Determination of Enzyme Inhibition Kinetics
The inhibitory activity of BChE-IN-19 against BChE has been assessed through in vitro enzymatic assays. These studies aim to quantify the potency of the inhibitor and understand its preference for BChE over other cholinesterases like acetylcholinesterase (AChE).
Half-Maximal Inhibitory Concentration (IC50) Determination
The half-maximal inhibitory concentration (IC50) is a key parameter used to measure the potency of an inhibitor. It represents the concentration of the inhibitor required to inhibit 50% of the enzyme's activity. For this compound (Compound 7b), studies have reported an IC50 value of 0.04 µM against BChE. uni-freiburg.deharvard.edunih.gov This indicates that this compound is a potent inhibitor of butyrylcholinesterase.
BChE/AChE Selectivity Index Evaluation
The selectivity index (SI) is calculated as the ratio of the IC50 for AChE to the IC50 for BChE (IC50 AChE / IC50 BChE). This index provides a measure of an inhibitor's preference for one enzyme over the other. While this compound (Compound 7b) has demonstrated potent inhibition of BChE with an IC50 of 0.04 µM, the precise IC50 value for its activity against AChE is not explicitly detailed in the provided search results for this specific compound. uni-freiburg.deharvard.edunih.gov The Etemadi et al. study examined a series of indanone derivatives, and the range of IC50 values against AChE for the synthesized compounds was reported to be between 0.12 and 11.92 µM. uni-freiburg.deharvard.edu Without the specific AChE IC50 for this compound (Compound 7b), a definitive selectivity index cannot be calculated from the available information.
Mechanistic Classification of Inhibition (e.g., Competitive, Mixed-Type)
Understanding the mechanism by which an inhibitor interacts with an enzyme (e.g., competitive, non-competitive, mixed-type) is crucial for characterizing its pharmacological profile. This is typically determined through enzyme kinetic studies, often involving the analysis of Lineweaver-Burk plots or other kinetic models. The provided search results discuss the inhibition mechanisms for various BChE inhibitors, including examples of mixed-type inhibition for other compounds. harvard.edunih.govuni-freiburg.de However, specific details regarding the mechanistic classification of BChE inhibition by this compound (Compound 7b) were not found within the scope of the provided information.
Detailed Analysis of Enzyme-Inhibitor Interactions at the Active Site
Analyzing the interactions between an inhibitor and the amino acid residues within the enzyme's active site provides insights into the molecular basis of inhibition and selectivity. This is often explored through techniques such as molecular docking and molecular dynamics simulations.
Identification of Crucial Amino Acid Residues for Binding (e.g., Trp82, Tyr332, His438, Asp70, Ser79, Gly116, Thr120, Phe329, Tyr440)
The active site of BChE is a complex gorge containing several key amino acid residues critical for substrate binding and catalysis. These include residues in the catalytic triad (B1167595) (Ser198, Glu325, His438), the acyl-binding pocket, the choline-binding pocket (e.g., Trp82), and the peripheral anionic site (PAS) (e.g., Asp70, Tyr332). harvard.edunih.govnih.gov Many studies on various BChE inhibitors have identified interactions with residues such as Trp82, Tyr332, His438, Asp70, Ser79, Gly116, Thr120, Phe329, and others as being important for binding and inhibitory activity. harvard.edu While molecular docking studies were conducted for the indanone derivatives synthesized in the Etemadi et al. study, including Compound 7b (this compound), the specific amino acid residues involved in the binding of this compound to the BChE active site were not explicitly detailed in the provided search snippets. uni-freiburg.deharvard.edunih.gov
Characterization of Molecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, π-Alkyl, Cation-π Interactions)
Inhibitors bind to the BChE active site through a variety of non-covalent interactions. Common types of molecular interactions observed between BChE inhibitors and the enzyme's active site residues include hydrogen bonding, π-π stacking interactions (involving aromatic rings of both the inhibitor and amino acid residues like Tryptophan and Tyrosine), π-alkyl interactions, cation-π interactions (often involving positively charged groups on the inhibitor and aromatic residues), hydrophobic interactions, van der Waals forces, and electrostatic interactions. harvard.edu These interactions collectively contribute to the affinity and stability of the enzyme-inhibitor complex. Although molecular docking was performed for the series of compounds including this compound (Compound 7b) in the Etemadi et al. study, the specific types of molecular interactions characterizing the binding of this compound to BChE were not described in the provided search results. uni-freiburg.deharvard.edunih.gov
Conformational Changes in Enzyme upon Ligand Binding
Ligand binding to an enzyme can induce conformational changes that influence enzyme activity and the stability of the enzyme-ligand complex. Understanding these changes is crucial for elucidating the mechanism of inhibition and for the rational design of more effective inhibitors.
Research involving compound 19 (this compound) and related compounds, such as compounds 8 and 18, has explored their inhibitory effects on BChE easychem.org. While specific details regarding the conformational changes induced by this compound upon binding to BChE were not explicitly detailed in the consulted literature, studies on structurally related inhibitors from the same research provide insights into the binding interactions and stability within the BChE active site. Molecular dynamics simulations of BChE in complex with compounds 8 and 18 indicated that the binding of these compounds was energetically stable, with total binding free energies of -42.90 ± 9.39 kcal/mol for the BChE-8 complex and -48.23 ± 6.08 kcal/mol for the BChE-18 complex easychem.org. Analysis of key residues involved in the binding of compound 18 highlighted the importance of Trp82, Gly116, and Phe329 easychem.org. For compound 8, no single residue among those analyzed (Asp70, Trp82, Trp231, and Phe329) appeared to be the sole key residue for binding, potentially due to significant conformational changes of the compound itself during the simulation easychem.org. These findings suggest that inhibitors interacting with the BChE active site can engage with several key residues, and the specific interactions may vary depending on the inhibitor's structure, potentially leading to different conformational adaptations of the enzyme.
Cell-Based Assays for BChE Activity Modulation
Cell-based assays are essential for evaluating the activity of BChE inhibitors in a more physiologically relevant context compared to in vitro enzymatic assays. These assays can assess the ability of compounds to penetrate cell membranes and inhibit intracellular BChE, as well as explore the impact of cellular environments on inhibitor efficacy.
While cell-based assay data specifically for this compound were not found in the consulted sources, various methods are employed for assessing BChE activity in cellular contexts. These include spectrophotometric methods like the Ellman's assay, adapted for cell lysates or intact cells, and fluorescence-based methods. nih.govwindows.netnih.gov The Ellman's method, a common spectrophotometric assay, measures the rate of thiocholine (B1204863) production from butyrylthiocholine (B1199683) hydrolysis by BChE, which then reacts with DTNB (Ellman's reagent) to produce a yellow product quantifiable by absorbance nih.govwindows.netnih.gov.
Live-Cell Imaging and Fluorescent Probing of BChE Activity
Live-cell imaging using fluorescent probes allows for the real-time visualization and quantification of BChE activity within living cells. This approach provides spatial and temporal information about enzyme activity and its modulation by inhibitors or cellular conditions.
Specific studies utilizing live-cell imaging and fluorescent probing to characterize this compound were not identified in the consulted literature. However, the development and application of selective fluorescent and chemiluminescent probes for BChE have been reported, demonstrating the feasibility of this approach for studying BChE activity in living cells and even in vivo. rsc.orguni.luuni-halle.de These probes are designed to become fluorescent or chemiluminescent upon hydrolysis by BChE, allowing for the sensitive detection of enzyme activity. For instance, a near-infrared fluorogenic probe (BChE-NIRFP) has been successfully used for imaging endogenous BChE in human cells and animal models rsc.org. Such techniques are valuable tools for assessing the cellular potency of BChE inhibitors and understanding their distribution and activity within cells.
Investigation of Cellular Mechanisms Modulating BChE Expression (e.g., Aβ fibrils, insulin (B600854) resistance)
Cellular mechanisms, such as the presence of amyloid-beta (Aβ) fibrils and conditions like insulin resistance, have been implicated in the modulation of BChE expression and activity. Investigating these relationships in cell models can provide insights into the pathological roles of BChE and the potential therapeutic benefits of BChE inhibition.
Preclinical in Vivo Research on Bche Inhibitor Efficacy
Application in Animal Models of BChE-Related Conditions
The in vivo efficacy of BChE inhibitors is typically assessed in a range of animal models that replicate aspects of human diseases, particularly those involving the cholinergic system.
Neurodegenerative Disease Models (e.g., Alzheimer's Disease Models, APP Overexpression)
In the context of Alzheimer's disease (AD), where BChE levels can increase as the disease progresses, animal models are crucial for preclinical assessment. Transgenic mouse models that overexpress the human amyloid precursor protein (APP), such as the 5XFAD and APPSWE/PSEN1dE9 models, are commonly used. nih.govnih.gov These mice develop amyloid-β (Aβ) plaques, a key pathological hallmark of AD, which are often associated with BChE activity. nih.govnih.gov
Studies on selective BChE inhibitors in such models have demonstrated the potential to modulate AD-related pathology. For instance, treatment of transgenic mice overexpressing human mutant APP with BChE inhibitors resulted in lower brain levels of Aβ peptide compared to controls. pnas.org Research has also shown that knocking out the BChE gene in the 5XFAD mouse model leads to a reduction in fibrillar Aβ plaque deposition. thno.org These findings establish a strong rationale for testing novel BChE inhibitors like BChE-IN-19 in APP overexpression models to assess their impact on amyloid pathology.
Table 1: General Application of BChE Inhibitors in Neurodegenerative Disease Models
| Model Type | Key Pathological Feature | General Finding with BChE Inhibition |
|---|---|---|
| APP Overexpression (e.g., 5XFAD) | Amyloid-β (Aβ) Plaques | Reduction in brain Aβ peptide levels. pnas.org |
Genetic Models Affecting Cholinergic Systems (e.g., AChE Knockout Mice, BChE Knockout Mice)
To understand the specific role of BChE in the central nervous system, researchers utilize genetic models such as acetylcholinesterase (AChE) knockout (KO) and BChE KO mice. AChE KO mice, which survive despite the absence of the primary enzyme for acetylcholine (B1216132) (ACh) hydrolysis, demonstrate that BChE can compensate to maintain cholinergic function. pnas.orgnih.govnih.govnih.gov In these models, BChE becomes the sole enzyme responsible for hydrolyzing ACh, making them an ideal platform to study the direct effects of BChE inhibition. nih.gov
Conversely, BChE KO mice are used to model human BChE deficiency and to investigate the enzyme's role in metabolism and its interaction with various compounds. nih.govresearchgate.net Studies on BChE KO mice have helped elucidate the enzyme's role as a bioscavenger and its function in fat metabolism. nih.gov Evaluating a novel inhibitor like this compound in AChE KO mice could precisely determine its efficacy in modulating ACh levels when BChE is the primary regulator.
Cognitive Impairment Models
Animal models of cognitive impairment are essential for evaluating the potential of BChE inhibitors to improve memory and learning. These models can be induced by pharmacological agents (e.g., scopolamine, a muscarinic antagonist) or by introducing substances like aggregated Aβ peptides to mimic AD-related cognitive deficits. thno.orgnih.gov
Research has shown that selective BChE inhibitors can reverse cognitive impairments in these models. For example, specific inhibitors have been found to ameliorate cognitive dysfunction induced by Aβ peptide in mice, with efficacy comparable to dual or AChE-selective inhibitors. nih.gov Furthermore, BChE inhibitors have been shown to improve the cognitive performance of aged rats in maze navigation tasks. pnas.org These behavioral tests are critical for assessing the functional outcomes of BChE inhibition and would be a necessary step in the preclinical evaluation of this compound.
Table 2: Common Cognitive Impairment Models for BChE Inhibitor Testing
| Model | Method of Induction | Behavioral Test Example | General Outcome with BChE Inhibition |
|---|---|---|---|
| Aβ Peptide-Induced Deficit | Intracerebroventricular injection of Aβ | Novel Object Recognition | Reversal of recognition memory impairment. nih.gov |
| Age-Related Decline | Natural aging in rodents | Maze Navigation | Improved performance. pnas.org |
Assessment of Cholinergic Function Modulation in Vivo
Measurement of Extracellular Acetylcholine Levels (e.g., Microdialysis)
In vivo microdialysis is a widely used technique to measure the real-time concentration of neurotransmitters in the extracellular fluid of specific brain regions in awake, freely moving animals. nih.govnih.gov This method allows researchers to directly observe how a BChE inhibitor affects the availability of synaptic ACh.
Studies using this technique have consistently shown that selective inhibition of BChE leads to a dose-dependent increase in extracellular ACh levels in the brain, particularly in the cortex and hippocampus. pnas.orgnih.gov For instance, the administration of selective BChE inhibitors to rats resulted in significant, sustained elevations of cortical ACh. nih.gov This elevation is believed to be the primary mechanism by which these inhibitors improve cognitive function. nih.govnih.gov Any future investigation of this compound would require microdialysis studies to confirm its intended mechanism of action on ACh levels in vivo.
Analysis of Cholinergic Pathway Integrity
While BChE's primary role is enzymatic, its long-term inhibition or absence could theoretically impact the structural integrity of cholinergic pathways. The cholinergic system plays a critical role in modulating inflammation and immune responses. mu-varna.bgnih.gov The integrity of these pathways can be assessed through various neurobiological techniques, including histochemical staining for AChE and BChE activity in different brain regions and analysis of neuronal markers.
Studies in AChE knockout mice have shown that despite the lack of AChE, the cholinergic pathways remain structurally intact, suggesting BChE can sufficiently compensate to maintain the system's integrity. nih.gov The long-term effects of specific BChE inhibitors on these pathways are an area of ongoing research. Evaluating the impact of a novel compound like this compound would involve long-term studies in animal models, followed by post-mortem brain tissue analysis to ensure that sustained BChE inhibition does not lead to unintended negative alterations in the cholinergic network.
Evaluation of Biological Efficacy in Disease Models
Impact on Learning and Memory Processes
No in vivo studies detailing the effects of this compound on learning and memory processes in animal models have been identified in the scientific literature.
Influence on Amyloid-β Aggregation and Fibril Formation
There are no published in vivo research findings on the influence of this compound on amyloid-β aggregation and fibril formation.
Modulation of Behavioral Phenotypes (e.g., Aggression, Social Stress)
Data from preclinical in vivo studies concerning the modulation of behavioral phenotypes, such as aggression or social stress, by this compound are not available in published research.
Biomarker Potential and Diagnostic Applications of Bche Activity
BChE Activity as a Prognostic Biomarker in Systemic Inflammatory States
In the context of systemic inflammation, such as sepsis, trauma, and burns, BChE activity has been identified as a valuable prognostic indicator. nih.gov The cholinergic system, in which BChE plays a role by hydrolyzing acetylcholine (B1216132), is crucial in modulating the body's immune response during inflammation. frontiersin.orgelsevier.es
A substantial body of research demonstrates a strong inverse correlation between BChE activity and the severity of systemic inflammatory conditions. nih.govnih.gov Critically ill patients with systemic inflammation exhibit significantly decreased BChE activity compared to healthy individuals. nih.govresearchgate.net This reduction in enzyme activity is not merely a consequence of impaired liver function but appears to be an independent indicator of the inflammatory state. nih.govnih.gov
Multiple studies have shown that lower BChE activity is associated with higher disease severity scores, such as the Acute Physiology and Chronic Health Evaluation II (APACHE II), Sequential Organ Failure Assessment (SOFA), and Simplified Acute Physiology Score II (SAPS II). nih.gov Furthermore, a marked reduction in BChE activity has been observed in non-survivors compared to survivors of critical illness, highlighting its potential as a predictor of mortality. nih.govresearchgate.net For instance, in patients with severe COVID-19, lower BChE levels were linked to increased disease severity and a higher risk of mortality. researchgate.net
Table 1: Correlation of BChE Activity with Inflammatory Markers and Disease Severity Scores
| Parameter | Correlation with BChE Activity | Reference |
|---|---|---|
| C-reactive protein (CRP) | Negative | nih.gov |
| Interleukin-6 (IL-6) | Negative | nih.gov |
| Tumor necrosis factor-alpha (TNF-α) | Negative | nih.gov |
| Disease Severity Scores (APACHE II, SOFA, SAPS II) | Inverse | nih.gov |
The measurement of BChE activity offers a valuable tool for the early detection of systemic inflammatory responses. nih.govnih.gov In trauma patients, a reduction in BChE activity can be detected significantly earlier than changes in routinely measured inflammatory biomarkers. nih.gov This early indication is crucial for initiating timely and targeted therapeutic interventions. The dynamic changes in BChE activity can also mirror the course of the disease, with an increase in activity often corresponding to a reduction in inflammatory markers like C-reactive protein (CRP) and procalcitonin. nih.govresearchgate.net
BChE levels are sensitive to the acute inflammatory phase, decreasing as inflammation intensifies and rising as it resolves. frontiersin.org This responsiveness makes BChE a useful marker for monitoring the progression of inflammatory conditions and the effectiveness of treatment.
The development of point-of-care testing (POCT) systems for measuring BChE activity has significantly enhanced its clinical utility. nih.govnih.gov These portable devices allow for rapid and precise determination of BChE activity from a small blood sample at the patient's bedside, eliminating the delays associated with traditional laboratory testing. proquest.commdpi.com This rapid turnaround time is particularly beneficial in emergency and critical care settings, where swift clinical decision-making is paramount. proquest.com
POCT for BChE can aid in the early diagnosis of trauma-induced systemic inflammation and support risk stratification of critically ill patients. nih.govproquest.com By providing real-time data on the inflammatory status, these platforms can help clinicians to promptly initiate appropriate therapies and monitor patient response. nih.gov
BChE as a Biomarker in Neurodegenerative Disease Research
In the realm of neurodegenerative diseases, particularly Alzheimer's disease (AD), BChE has garnered attention as a potential biomarker and therapeutic target. While acetylcholinesterase (AChE) is the primary enzyme responsible for acetylcholine hydrolysis in a healthy brain, BChE activity becomes more prominent in the AD brain. acs.org
A key pathological hallmark of Alzheimer's disease is the accumulation of amyloid-β (Aβ) plaques and neurofibrillary tangles (NFTs) in the brain. frontiersin.orgyoutube.com Research has shown that BChE is associated with these pathological structures. nih.govmdpi.commdpi.com BChE has been found to accumulate in Aβ plaques, and it is suggested that the enzyme may play a role in the maturation of these plaques from a benign to a more neurotoxic form. nih.govmdpi.com
The presence of BChE in both Aβ plaques and NFTs suggests its involvement in the pathogenesis of AD. mdpi.commdpi.com In fact, BChE-associated pathology has been shown to have a high predictive value for AD, potentially offering better diagnostic performance than Aβ alone. nih.gov This association makes BChE a compelling target for both diagnostic and therapeutic strategies in Alzheimer's disease.
Table 2: BChE Association with Pathological Hallmarks of Alzheimer's Disease
| Pathological Feature | Association with BChE | Reference |
|---|---|---|
| Amyloid-β (Aβ) Plaques | Accumulates in plaques, may be involved in plaque maturation | nih.govmdpi.com |
| Neurofibrillary Tangles (NFTs) | Found in association with NFTs | mdpi.commdpi.com |
The development of imaging probes that specifically target BChE in the brain is a promising area of research for the early diagnosis and monitoring of neurodegenerative diseases. nih.govresearchgate.net These probes are designed to cross the blood-brain barrier and bind to BChE, allowing for its visualization through techniques like positron emission tomography (PET) and fluorescence imaging. acs.orgnih.govnih.govalfa-chemistry.com
Radiotracers: PET imaging using radiotracers can provide in vivo information about the distribution and density of BChE in the brain. nih.govopenmedscience.com While the development of specific BChE radiotracers is an ongoing area of research, the potential to visualize BChE-associated pathology could significantly improve the early and accurate diagnosis of Alzheimer's disease. news-medical.net
Near-Infrared (NIR) Fluorogenic Probes: NIR fluorogenic probes are another innovative tool for detecting BChE activity. acs.orgnih.govresearcher.life These probes are designed to emit a fluorescent signal upon being activated by BChE. acs.orgnih.gov The use of NIR light allows for deeper tissue penetration and reduced background autofluorescence, making it suitable for in vivo imaging. acs.orgacs.org Recently, a BChE-activated NIR probe named DTNP was developed, which not only detects BChE but also inhibits its activity, demonstrating a "theranostic" (therapeutic and diagnostic) potential for Alzheimer's disease. acs.orgresearcher.lifenih.gov Such probes could enable real-time monitoring of BChE levels and facilitate the screening of potential BChE inhibitors. nih.gov
Influence of BChE Gene Polymorphisms on Enzyme Activity and Disease Susceptibility
Genetic variations within the butyrylcholinesterase (BChE) gene (BCHE) can significantly alter the enzyme's activity, influencing an individual's susceptibility to certain diseases and their response to various chemical compounds. acs.orgnih.gov These genetic variants, or polymorphisms, result in the production of BChE enzymes with modified structure and function, leading to a spectrum of enzyme activity levels in the population. nih.govfrontiersin.org To date, more than 70 mutations have been identified in the BCHE gene. frontiersin.org
The study of these polymorphisms is crucial for understanding individual differences in drug metabolism and the risk of toxicity from certain substances. acs.orgnih.gov For instance, BChE is responsible for the breakdown of the muscle relaxant succinylcholine (B1214915). medlineplus.govmedlineplus.gov Individuals with certain genetic variants that lead to deficient BChE activity are unable to metabolize this drug effectively, which can result in prolonged muscle paralysis and apnea (B1277953) after anesthesia. nih.govmedlineplus.gov
Research has identified several key BCHE variants that have a pronounced effect on enzyme activity. The most well-known are the "atypical" (A) and "Kalow" (K) variants. acs.orgnih.gov The K-variant is the most common, associated with a moderate reduction in BChE concentration and activity. acs.orgnih.gov The atypical variant, on the other hand, leads to a significant impairment of the enzyme's catalytic properties. nih.gov Other "silent" variants can result in a complete absence of BChE activity. nih.gov The inheritance of two variant alleles (homozygous) typically results in a more significant reduction in enzyme activity compared to inheriting only one (heterozygous). nih.govmedlineplus.gov
Beyond pharmacogenetics, BChE polymorphisms have been investigated for their association with various diseases. Altered BChE activity has been linked to neurodegenerative disorders like Alzheimer's disease and Dementia with Lewy bodies, as well as metabolic conditions. oup.comoup.comneurology.org In Alzheimer's disease, BChE activity increases as the disease progresses, while the primary cholinesterase, acetylcholinesterase (AChE), decreases. acs.orgmdpi.com This shift makes BChE a key enzyme in regulating acetylcholine levels in the later stages of the disease. mdpi.com Some studies suggest a synergistic relationship between the BCHE-K variant and the apolipoprotein E4 (APOE ε4) allele, a known risk factor for late-onset Alzheimer's, potentially increasing disease risk. oup.com However, the role of BCHE variants in Alzheimer's is complex and sometimes contradictory, with some research suggesting a protective role in certain populations. mdpi.comdovepress.com
The heritability of BChE activity is high, estimated to be between 0.63 and 0.95, indicating a strong genetic influence on enzyme levels. oup.com Understanding the impact of these genetic variations is essential for personalized medicine, enabling the prediction of drug responses and the identification of individuals at higher risk for certain conditions. nih.govtandfonline.com
Detailed Research Findings
Numerous studies have characterized the functional consequences of various BCHE gene polymorphisms. The data below summarizes the impact of the most common and clinically significant variants on enzyme activity and their population frequencies.
| BChE Variant | Common Name | Nucleotide Change (rs number) | Amino Acid Change | Effect on BChE Activity | Minor Allele Frequency (in a large US cohort) nih.gov |
| Wild-Type (Usual) | U-variant | - | - | Normal activity | - |
| BCHE-K | K-variant (Kalow) | c.1699G>A (rs1803274) | p.Ala567Thr (A539T) | ~30-33% reduction in enzyme concentration acs.orgnih.gov | 19.93% |
| BCHE-A | A-variant (Atypical) | c.293A>G (rs1799807) | p.Asp98Gly (D70G) | Significantly reduced catalytic activity acs.orgoup.com | 1.60% |
| BCHE-F1 | F-variant (Fluoride-1) | c.830G>T (rs28933389) | p.Gly277Met | Reduced activity | 0.08% |
| BCHE-S1 | S-variant (Silent-1) | c.434delC (rs398124632) | p.Thr145fs | Complete absence of enzyme activity nih.govnih.gov | 0.04% |
Data sourced from multiple studies to provide a comprehensive overview. acs.orgnih.govnih.govoup.com
Based on genotype, individuals can be categorized by their predicted risk for adverse reactions to drugs like succinylcholine. A study involving over 13,000 individuals in the United States predicted the prevalence of different BChE deficiency levels based on their genotypes. nih.gov
| Predicted Phenotype | Description | Associated Genotypes (Examples) | Predicted Frequency in U.S. Cohort nih.gov |
| Normal | Normal enzyme activity. | U/U | ~63% |
| Mild Deficiency | Slight reduction in enzyme activity. | U/K | ~29% |
| Moderate Deficiency | Significant reduction in enzyme activity. | K/K, U/A | ~8% |
| Severe Deficiency | Very low to no enzyme activity. | A/A, A/S, S/S | ~0.06% |
This table illustrates the clinical stratification based on BCHE genotypes. nih.gov
The influence of these polymorphisms extends to susceptibility to toxins, such as organophosphorus nerve agents and pesticides, which act by inhibiting cholinesterases. acs.org Individuals with genetically low BChE activity may be more vulnerable to the toxic effects of these agents because their plasma has a reduced capacity to act as a "bioscavenger," binding to the toxins before they reach their primary target, AChE, in the nervous system. acs.orgnih.gov
Furthermore, research into the role of BChE in neurodegenerative diseases has highlighted its potential as both a biomarker and a therapeutic target. acs.orgmdpi.com In Alzheimer's disease, BChE is found in association with amyloid plaques and neurofibrillary tangles. oup.comdovepress.commdpi.com The BCHE-K variant has been linked to the rate of cognitive decline, although findings can vary across different studies and populations. neurology.orgmdpi.com This variability underscores the complex interplay between genetic background, environmental factors, and disease pathogenesis.
Future Research Directions in Bche Inhibitor Development
Design of Multi-Target Directed Ligands Incorporating BChE Inhibition
The multifactorial nature of diseases such as Alzheimer's disease necessitates therapeutic strategies that can address multiple pathological targets simultaneously nih.govresearchgate.netspandidos-publications.commdpi.com. This has led to a growing interest in the design of multi-target directed ligands (MTDLs) that incorporate BChE inhibition alongside other relevant activities. MTDLs aim to achieve a more comprehensive therapeutic effect by modulating several disease pathways with a single molecule nih.govresearchgate.netspandidos-publications.commdpi.comresearchgate.netmmsl.czmdpi.comfrontiersin.org.
Research in this area involves combining pharmacophore fragments from different classes of compounds known to interact with various targets implicated in AD pathogenesis. These targets can include, but are not limited to, amyloid-beta (Aβ) aggregation, tau protein hyperphosphorylation, oxidative stress, metal dyshomeostasis, and other neurotransmitter systems like the serotonergic system mdpi.comresearchgate.netspandidos-publications.commdpi.comnih.govmdpi.com.
For instance, studies have explored hybrid compounds combining BChE inhibition with anti-Aβ aggregation activity or antioxidant properties researchgate.netnih.govmdpi.com. The rationale is that inhibiting BChE can help restore cholinergic neurotransmission, while simultaneously targeting Aβ aggregation or oxidative stress can address other key pathological features of AD nih.govmdpi.commdpi.com.
Designing effective MTDLs presents challenges in achieving a balanced activity profile across multiple targets and maintaining favorable pharmacokinetic and pharmacodynamic properties mdpi.com. However, successful examples demonstrate the potential of this approach. For example, some MTDLs have shown potent BChE inhibition coupled with significant anti-amyloid aggregation activity and neuroprotective effects in in vitro studies nih.govmdpi.com.
Interactive Table 1: Examples of Multi-Target Directed Ligands Incorporating BChE Inhibition
| Compound Type | Additional Target(s) | Observed Activity Profile | Source |
| Hybrid | Aβ aggregation, Antioxidant | Potent BChE inhibition, Anti-Aβ aggregation, Neuroprotection | nih.govmdpi.com |
| Hybrid | 5-HT6 receptor antagonism | BChE inhibition, 5-HT6 receptor antagonism | researchgate.net |
| Hybrid | Metal chelation, Antioxidant | BChE inhibition, Metal chelating, Antioxidant | researchgate.netnih.gov |
This table is illustrative and based on the concepts discussed in the search results regarding MTDLs incorporating BChE inhibition. Specific compounds like BChE-IN-19 were not found to be explicitly discussed as MTDLs in the provided search results.
Advanced Computational and Machine Learning Approaches for Enhanced Inhibitor Discovery
Computational methods and machine learning (ML) are playing an increasingly vital role in accelerating the discovery and optimization of BChE inhibitors mdpi.comresearchgate.netnih.govtandfonline.comacs.orgnih.gov. These approaches allow for the virtual screening of large compound libraries, prediction of activity and selectivity, and detailed analysis of inhibitor-enzyme interactions mdpi.comresearchgate.netnih.govnih.gov.
Techniques such as pharmacophore modeling, molecular docking, and molecular dynamics simulations are used to understand the binding modes of inhibitors and guide the design of new compounds with improved potency and selectivity towards BChE over AChE nih.govmdpi.comfrontiersin.orgresearchgate.netnih.govnih.govacs.org. These computational studies can help identify key residues involved in binding and reveal the structural features necessary for selective inhibition frontiersin.orgresearchgate.net.
Machine learning algorithms, including XGBoost, Random Forest, and Support Vector Machines, are employed to build quantitative structure-activity relationship (QSAR) models nih.govtandfonline.com. These models can predict the inhibitory activity of compounds based on their molecular descriptors, enabling the prioritization of promising candidates for synthesis and biological testing nih.govtandfonline.com. Deep learning and supervised contrastive learning models are also being explored to identify selective BChE inhibitors with high precision acs.orgnih.gov.
Computational studies have successfully identified novel BChE inhibitors with new chemical scaffolds mdpi.comresearchgate.net. For example, a workflow combining pharmacophore modeling, molecular docking, and cluster analysis was used to screen millions of compounds, leading to the identification of potent and selective BChE inhibitors mdpi.comresearchgate.net. ML models have also been used to predict active BChE inhibitors, and subsequent experimental validation confirmed the inhibitory activity of the predicted compounds tandfonline.com.
Interactive Table 2: Computational and Machine Learning Approaches in BChE Inhibitor Discovery
| Approach | Application in BChE Inhibitor Discovery | Outcome Examples | Source |
| Pharmacophore Modeling | 3D searching of compound databases for potential inhibitors | Identification of compounds with desired features for BChE binding. mdpi.comresearchgate.net | mdpi.comresearchgate.net |
| Molecular Docking | Predicting binding modes and affinities of inhibitors to BChE | Understanding interactions, guiding structural modifications for potency/selectivity. nih.govmdpi.comfrontiersin.orgmdpi.commdpi.comresearchgate.netnih.govacs.org | nih.govmdpi.comfrontiersin.orgmdpi.commdpi.comresearchgate.netnih.govacs.org |
| Molecular Dynamics Simulations | Studying the dynamic behavior of BChE-inhibitor complexes | Insights into binding stability, conformational changes, and ligand transport. nih.govfrontiersin.orgmdpi.comnih.govacs.org | nih.govfrontiersin.orgmdpi.comnih.govacs.org |
| QSAR Modeling (ML algorithms like XGBoost, RF, SVM) | Predicting inhibitory activity and selectivity based on molecular descriptors | Prioritization of compounds for synthesis, identification of key structural features. nih.govtandfonline.com | nih.govtandfonline.com |
| Deep Learning and Supervised Contrastive Learning | Identifying selective BChE inhibitors through advanced pattern recognition in large datasets | Improved precision in virtual screening for selective inhibitors. acs.orgnih.gov | acs.orgnih.gov |
| Hybrid Virtual Screening | Combining ligand- and structure-based methods for efficient screening | Identification of novel hit compounds with BChE inhibitory potency. nih.gov | nih.gov |
Specific computational studies or ML applications directly involving this compound were not found in the provided search results.
Expansion of BChE Inhibitors as Chemical Tools for Biological Research
Beyond their potential as therapeutic agents, BChE inhibitors are valuable chemical tools for probing the biological roles of BChE in various physiological and pathological processes acs.org. The availability of selective inhibitors allows researchers to dissect the specific contributions of BChE activity in complex biological systems, distinct from those of AChE researchgate.net.
Selective BChE inhibitors can be used in in vitro and in vivo studies to investigate the enzyme's involvement in neurotransmission, particularly in conditions where BChE activity is altered researchgate.net. They can help elucidate the compensatory role of BChE in AD progression or its influence on acetylcholine (B1216132) levels in specific brain regions mdpi.comresearchgate.netnih.gov.
Furthermore, BChE inhibitors are utilized to study the non-cholinergic functions of the enzyme, such as its interactions with amyloid-beta, its role in lipid metabolism, or its influence on inflammatory pathways nih.govnih.govnih.govmu-varna.bgmdpi.com. By selectively inhibiting BChE, researchers can gain insights into how these functions contribute to disease pathogenesis nih.govmu-varna.bg.
Animal models, such as BChE knockout mice, in conjunction with selective inhibitors, serve as important tools for understanding the physiological roles of BChE and evaluating the effects of its inhibition on various biological processes and disease phenotypes nih.govresearchgate.net. These models can help assess the impact of BChE deficiency or inhibition on drug metabolism, bio-distribution, obesity, and AD-like pathology nih.govresearchgate.net.
The development of novel BChE inhibitors with specific properties, such as cell permeability or the ability to target particular BChE conformations, further expands their utility as chemical tools for detailed biological investigations mmsl.cz. These tools are crucial for advancing our understanding of BChE's multifaceted roles and identifying new therapeutic opportunities.
Interactive Table 3: Applications of BChE Inhibitors as Chemical Tools
| Application Area | How BChE Inhibitors are Used | Research Focus Examples | Source |
| Neurotransmission Studies | Dissecting the specific contribution of BChE to acetylcholine hydrolysis | Investigating compensatory roles in AD, modulation of ACh levels in specific brain areas. mdpi.comresearchgate.netnih.gov | mdpi.comresearchgate.netnih.gov |
| Non-Cholinergic Function Studies | Probing BChE's involvement in processes beyond acetylcholine hydrolysis | Studying interactions with Aβ, roles in lipid metabolism, influence on inflammation. nih.govnih.govnih.govmu-varna.bgmdpi.com | nih.govnih.govnih.govmu-varna.bgmdpi.com |
| Animal Model Studies | Investigating the physiological roles of BChE and effects of its inhibition in vivo | Assessing impact on drug metabolism, obesity, AD-like pathology in BChE knockout mice. nih.govresearchgate.net | nih.govresearchgate.net |
| Enzyme Mechanism Studies | Understanding BChE kinetics, substrate specificity, and interaction with ligands | Analyzing binding modes, catalytic mechanisms, and conformational dynamics using selective inhibitors. nih.govfrontiersin.orgacs.orgacs.org | nih.govfrontiersin.orgacs.orgacs.org |
Specific studies using this compound as a chemical tool were not found in the provided search results.
Q & A
Q. What molecular targets and mechanisms define BChE-IN-19’s inhibitory activity?
this compound is a para-substituted indanone derivative that selectively inhibits butyrylcholinesterase (BChE) with an IC50 of 0.04 μM. To confirm its activity, researchers should:
- Perform enzyme inhibition assays using purified BChE, with donepezil or rivastigmine as reference inhibitors .
- Validate specificity by comparing activity against acetylcholinesterase (AChE) and other off-target enzymes.
- Use Michaelis-Menten kinetics to determine inhibition type (competitive/non-competitive) .
Q. How should in vitro assays be designed to evaluate this compound’s potency and selectivity?
- Assay conditions : Use pH 7.4 buffer, 37°C, and substrate (e.g., butyrylthiocholine) at Km concentrations. Include negative controls (solvent-only) and positive controls (known BChE inhibitors) .
- Selectivity testing : Parallel assays with AChE and peripheral esterases (e.g., carboxylesterases) to rule out off-target effects.
- Data collection : Triplicate measurements to account for variability, with statistical significance assessed via ANOVA (p < 0.05) .
Q. What statistical methods ensure reliable determination of this compound’s IC50?
- Generate dose-response curves using non-linear regression (e.g., GraphPad Prism).
- Report 95% confidence intervals and standard error of the mean (SEM).
- Validate with independent replicates (n ≥ 3) to confirm reproducibility .
Advanced Research Questions
Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy data for this compound?
- Pharmacokinetic profiling : Assess bioavailability, blood-brain barrier penetration, and metabolic stability (e.g., liver microsome assays).
- In vivo validation : Use transgenic rodent models of Alzheimer’s disease to correlate BChE inhibition with cognitive improvement.
- Data reconciliation : Apply meta-analysis to identify confounding variables (e.g., species-specific enzyme differences) .
Q. What strategies optimize this compound’s selectivity over AChE?
- Structural analysis : Use X-ray crystallography or molecular docking to identify BChE-specific binding motifs.
- Comparative assays : Screen against AChE mutants (e.g., catalytic triad residues) to pinpoint selectivity drivers.
- SAR studies : Modify substituents on the indanone scaffold to enhance BChE affinity while minimizing AChE interactions .
Q. How can computational models be integrated with experimental data to refine this compound’s therapeutic profile?
- Molecular dynamics (MD) simulations : Predict binding stability and residence time in BChE’s active site.
- QSAR modeling : Corrogate structural features (e.g., logP, polar surface area) with inhibitory potency.
- Machine learning : Train models on published BChE inhibitors to predict ADMET properties .
Methodological Best Practices
-
Data presentation : Tabulate IC50 values with SEM and statistical tests (Table 1).
Compound BChE IC50 (μM) AChE IC50 (μM) Selectivity Ratio (BChE/AChE) This compound 0.04 ± 0.005 12.3 ± 1.2 307.5 Donepezil 0.11 ± 0.01 0.005 ± 0.001 0.045 -
Reproducibility : Document experimental protocols in supplementary materials, including buffer compositions and equipment settings .
-
Ethical reporting : Disclose conflicts of interest and cite primary literature to avoid plagiarism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
